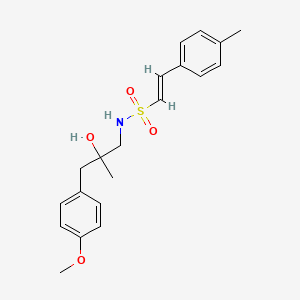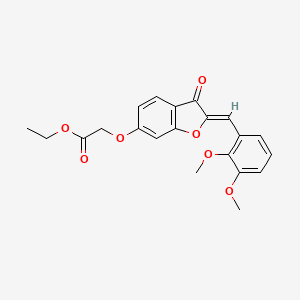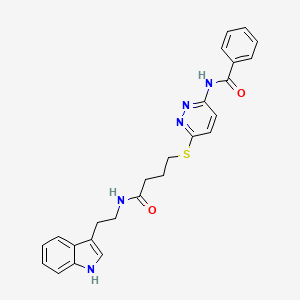![molecular formula C19H20F2N6O B2934746 2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2195950-90-2](/img/structure/B2934746.png)
2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a piperidine ring, a 1,2,4-triazole ring, and a pyridazine ring. It also contains fluorine atoms, which are often used in medicinal chemistry to improve the biological activity of a compound .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The presence of the fluorine atoms could also influence the overall structure and properties of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. The presence of multiple functional groups provides multiple sites for potential reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms and the multiple ring structures could influence properties such as solubility, stability, and reactivity .Applications De Recherche Scientifique
Structural and Electronic Properties
The structural and electronic properties of anticonvulsant drugs, including those similar to the compound , have been a subject of research. Crystal structures of related compounds have been analyzed to understand the inclination of the phenyl ring when ortho-substituted, the delocalization of the piperidine nitrogen lone pair, and the critical orientation for the piperidine-like group due to this delocalization. Such insights are valuable for designing drugs with enhanced efficacy and reduced side effects. Experimental data from X-ray diffraction and ab initio molecular-orbital calculations offer a foundation for understanding the behavior of these compounds at a molecular level (Georges et al., 1989).
Synthesis and Antimicrobial Activities
The synthesis and evaluation of new 1,2,4-triazole derivatives for their antimicrobial activities have been explored. These studies involve the creation of novel compounds through the reaction of various ester ethoxycarbonylhydrazones with primary amines. Some of these synthesized compounds exhibit good or moderate activities against test microorganisms, highlighting the potential of 1,2,4-triazole derivatives as antimicrobial agents. This research could pave the way for developing new antibiotics to combat resistant bacterial strains (Bektaş et al., 2007).
Antihistaminic and Anti-inflammatory Activities
Research on eosinophil infiltration inhibitors with antihistaminic activity involves the synthesis and evaluation of triazolopyridazine and imidazo[1,2-b]pyridazine derivatives. These compounds, particularly those incorporating a benzhydryl group and a suitable spacer, have shown both antihistaminic activity and inhibitory effects on eosinophil chemotaxis. Such findings are significant for developing treatments for conditions like atopic dermatitis and allergic rhinitis, where eosinophil infiltration and histamine release play a critical role in pathophysiology (Gyoten et al., 2003).
Development of Antidiabetic Medications
A series of triazolo-pyridazine-6-yl-substituted piperazines was synthesized and evaluated for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, aiming to develop them as anti-diabetic medications. These compounds were tested in silico and in vitro for their DPP-4 inhibition potential and insulinotropic activities, demonstrating significant potential as anti-diabetic drugs. Such research contributes to the ongoing efforts to find new treatments for diabetes, focusing on compounds that can modulate the activity of enzymes like DPP-4 (Bindu et al., 2019).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[[1-[(2,5-difluorophenyl)methyl]piperidin-4-yl]methyl]-6-(1,2,4-triazol-1-yl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F2N6O/c20-16-1-2-17(21)15(9-16)11-25-7-5-14(6-8-25)10-26-19(28)4-3-18(24-26)27-13-22-12-23-27/h1-4,9,12-14H,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNPVQIKTBFQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)CC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2934665.png)

![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934667.png)




![2-(9'-Bromo-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2934674.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(trifluoromethyl)benzoic acid](/img/structure/B2934676.png)


